N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide
Description
The compound N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide is a 1,3,4-thiadiazole derivative characterized by:
- A 1,3,4-thiadiazole core ring.
- A furan-2-carboxamide substituent at position 2.
- A sulfanyl linkage at position 5, connected to a (4-methoxyphenyl)carbamoylmethyl group.
The presence of the methoxy group on the phenyl ring may enhance solubility compared to non-polar substituents, while the furan carboxamide and sulfanyl linkage contribute to electronic and steric properties critical for molecular interactions .
Properties
IUPAC Name |
N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O4S2/c1-23-11-6-4-10(5-7-11)17-13(21)9-25-16-20-19-15(26-16)18-14(22)12-3-2-8-24-12/h2-8H,9H2,1H3,(H,17,21)(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFILOGBLEQYEJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide typically involves multiple steps. One common method includes the reaction of 4-methoxyphenyl isothiocyanate with hydrazine hydrate to form the corresponding thiourea derivative. This intermediate is then cyclized with carbon disulfide in the presence of a base to yield the 1,3,4-thiadiazole ring. The final step involves the coupling of this intermediate with furan-2-carboxylic acid chloride under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.
Scientific Research Applications
Antiviral Properties
Recent studies have highlighted the efficacy of thiadiazole derivatives, including N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide, against viral infections. For instance, compounds with similar structures have shown promise as inhibitors of the SARS-CoV-2 virus due to their ability to interfere with viral replication mechanisms .
Antimicrobial Activity
Thiadiazole derivatives are recognized for their antimicrobial properties. Research indicates that compounds featuring the thiadiazole ring exhibit significant activity against various bacterial strains. The presence of the furan and carbamoyl groups enhances this activity, making them suitable candidates for antibiotic development .
Anti-inflammatory and Analgesic Effects
The compound has also been investigated for its anti-inflammatory properties. Studies demonstrate that derivatives can inhibit inflammatory pathways, which may lead to their use in treating conditions like arthritis and other inflammatory diseases .
Case Study 1: Antiviral Screening
A study assessed the antiviral activity of a series of thiadiazole derivatives against several viruses, including influenza and coronaviruses. Results indicated that compounds similar to this compound exhibited EC50 values in the low micromolar range, suggesting effective inhibition of viral replication .
Case Study 2: Antimicrobial Efficacy
In a laboratory setting, a derivative of the compound was tested against common bacterial pathogens. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of traditional antibiotics, indicating a higher potency against resistant strains .
Mechanism of Action
The mechanism of action of N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
The following table summarizes key structural features and research findings for the target compound and related analogs:
Key Comparison Points
Heterocyclic Core Variations
- Thiadiazole vs. Oxadiazole: The target’s thiadiazole core incorporates sulfur and nitrogen, offering diverse binding modes.
- Thiophene vs. Furan : Replacing furan oxygen with thiophene sulfur (e.g., 2-thiophenefentanyl ) increases atomic radius and polarizability, affecting hydrophobic interactions.
Substituent Effects
- Methoxy vs. Methyl/Chloro : The target’s 4-methoxyphenyl group improves solubility compared to methyl () or chloro () substituents. Methoxy’s electron-donating nature may enhance resonance stabilization.
- Carboxamide vs. Ester/Sulfonamide : The carboxamide group in the target compound supports hydrogen bonding, critical for target affinity. Esters () are metabolically labile, while sulfonamides () offer stability but reduced flexibility.
Conformational Features
- Planarity and Dihedral Angles : and highlight coplanar aromatic systems in thiadiazole derivatives, which the target compound’s furan and methoxyphenyl groups may replicate. This conformation is conducive to stacking interactions in protein binding pockets.
Biological Activity
N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C20H20N4O5S
- Molecular Weight : 432.52 g/mol
- IUPAC Name : this compound
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of Mycobacterium tuberculosis (Mt) ketol-acid reductoisomerase (KARI), a critical enzyme in the bacterial metabolic pathway. In vitro studies have demonstrated Ki values of 2.02 mM for certain analogues, indicating strong inhibitory effects .
- Antimicrobial Activity : Studies indicated that derivatives of this compound exhibit significant antimicrobial properties, particularly against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values as low as 1 mM .
- Antitumor Activity : Preliminary investigations have revealed that this compound and its derivatives possess antitumor properties against various cancer cell lines. For instance, compounds derived from the thiadiazole framework have been evaluated for their cytotoxic effects on breast cancer cells, showing promising results .
Biological Activity Data
Case Studies and Research Findings
- Anti-Tuberculosis Activity : A series of studies focused on the anti-tuberculosis activity of compounds related to this compound. Among 22 synthesized compounds, several exhibited potent inhibitory activity against Mt KARI and showed effective bactericidal action in infected macrophages .
- Anticancer Properties : Research conducted by the National Cancer Institute assessed the antitumor activity of derivatives against 60 different cancer cell lines. Results indicated that these compounds exhibit significant cytotoxicity against breast cancer cells (MDA-MB-468), suggesting their potential as anticancer agents .
Q & A
What synthetic strategies are recommended for preparing N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide, and how can reaction yields be optimized?
Answer:
Synthesis typically involves multi-step reactions:
Thiadiazole core formation : React thiocarbazide derivatives with carboxylic acids or esters under acidic conditions (e.g., HSO) to form the 1,3,4-thiadiazole ring .
Sulfanyl group introduction : Use nucleophilic substitution with mercaptoacetic acid derivatives, as seen in similar thiadiazole systems .
Carbamoylation : Couple the intermediate with 4-methoxyphenyl isocyanate in anhydrous DMF, using a base like triethylamine to facilitate the reaction .
Optimization Tips :
- Monitor reaction progress via TLC or HPLC to isolate intermediates.
- Use high-purity reagents to minimize side products. Typical yields range from 60–75% after column purification .
How should researchers resolve contradictions in biological activity data for this compound across different assays?
Answer:
Discrepancies may arise due to:
- Assay conditions : Variations in pH, solvent (e.g., DMSO concentration), or cell lines (e.g., HeLa vs. HEK293) can alter activity. Standardize protocols using guidelines from PubChem or EPA DSSTox .
- Compound stability : Perform stability studies (e.g., HPLC at 24/48 hrs) to rule out degradation.
- Positive controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) to validate assay sensitivity. Cross-reference data with structurally analogous thiadiazole derivatives, such as those with anti-inflammatory or antimicrobial activities .
What advanced techniques are critical for characterizing the crystal structure and electronic properties of this compound?
Answer:
- X-ray crystallography : Resolve bond lengths/angles and confirm regiochemistry of the thiadiazole and furan rings. For example, similar compounds show C–S bond lengths of 1.68–1.72 Å and dihedral angles <10° between aromatic rings .
- DFT calculations : Use Gaussian or ORCA software to predict HOMO/LUMO energies and electrostatic potential maps, aiding in understanding reactivity .
- Spectroscopic validation : Compare experimental / NMR shifts (e.g., furan protons at δ 6.3–7.1 ppm) with computed values .
How can structure-activity relationship (SAR) studies be designed to improve this compound’s pharmacological profile?
Answer:
- Substituent variation : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., 4-fluorophenyl) or bulky groups (e.g., biphenyl) to modulate binding affinity .
- Bioisosteric replacement : Substitute the thiadiazole ring with oxadiazole or triazole to assess impact on metabolic stability .
- In silico docking : Use AutoDock Vina to predict interactions with target proteins (e.g., COX-2 or bacterial topoisomerase IV). Validate with SPR or ITC binding assays .
What methodologies are recommended for assessing this compound’s solubility and formulation stability?
Answer:
- Solubility screening : Use the shake-flask method in buffers (pH 1.2–7.4) and surfactants (e.g., Tween-80). LogP values for similar compounds range from 2.8–3.5, indicating moderate hydrophobicity .
- Accelerated stability testing : Store formulations at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS. Common issues include hydrolysis of the carbamoyl group .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) to enhance bioavailability, as demonstrated for related furan-carboxamide derivatives .
How can researchers validate the mechanistic pathway of this compound in enzyme inhibition assays?
Answer:
- Enzyme kinetics : Perform Michaelis-Menten analysis with varying substrate concentrations. For example, measure IC against α-glucosidase or urease .
- Mechanistic probes : Use fluorescent substrates (e.g., 4-methylumbelliferyl-β-D-glucopyranoside for glycosidases) to track real-time activity .
- Mutagenesis studies : Engineer enzyme mutants (e.g., E. coli DNA gyrase) to identify critical binding residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
